molecular formula C21H22N2O2S B11557279 4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(4-methylphenyl)benzamide

4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(4-methylphenyl)benzamide

Cat. No.: B11557279
M. Wt: 366.5 g/mol
InChI Key: UFEFJNGZQMUDIV-UHFFFAOYSA-N
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Description

4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(4-methylphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a bis(prop-2-en-1-yl)carbamothioyl group and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(4-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The bis(prop-2-en-1-yl)carbamothioyl group is then introduced through a series of reactions involving carbamothioylation and subsequent functional group modifications. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(4-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-2-chloro-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl

Uniqueness

4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern and the presence of the bis(prop-2-en-1-yl)carbamothioyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

O-[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-bis(prop-2-enyl)carbamothioate

InChI

InChI=1S/C21H22N2O2S/c1-4-14-23(15-5-2)21(26)25-19-12-8-17(9-13-19)20(24)22-18-10-6-16(3)7-11-18/h4-13H,1-2,14-15H2,3H3,(H,22,24)

InChI Key

UFEFJNGZQMUDIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(CC=C)CC=C

Origin of Product

United States

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